molecular formula C10H11IO4 B451269 4-(2-Hydroxyethoxy)-3-iodo-5-methoxybenzaldehyde CAS No. 154544-29-3

4-(2-Hydroxyethoxy)-3-iodo-5-methoxybenzaldehyde

Cat. No.: B451269
CAS No.: 154544-29-3
M. Wt: 322.1g/mol
InChI Key: QKGBFXYMUNMYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethoxy)-3-iodo-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11IO4 and its molecular weight is 322.1g/mol. The purity is usually 95%.
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Properties

154544-29-3

Molecular Formula

C10H11IO4

Molecular Weight

322.1g/mol

IUPAC Name

4-(2-hydroxyethoxy)-3-iodo-5-methoxybenzaldehyde

InChI

InChI=1S/C10H11IO4/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6,12H,2-3H2,1H3

InChI Key

QKGBFXYMUNMYLA-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)I)OCCO

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Iodovanillin (25 g, 90 mmol) in DMF (100 mL) was added to potassium carbonate (18.6 g, 135 mmol). The mixture was heated at 40° C. for 16 hours. The reaction mixture was allowed to cool to room temperature and quenched with water (500 mL) and extracted with ethyl acetate. The organic layer was washed with water and saturated NaCl solution, and dried over MgSO4, filtered and evaporated in vacuo to an oil, and then purified by column chromatography (silica, 2:1 hexane/ethyl acetate), to provide the product (16.6 g, 57%). 1H NMR (CDCl3): 2.70 (t, 1H); 3.92 (t, 2H); 3.92 (s, 3H); 3.94 (s, 3H); 4.29 (t, 2H); 7.44 (s, 1H); 7.87 (s, 1H); 9.85 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
57%

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